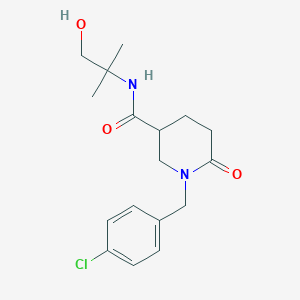
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide, also known as CP-122,721, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which is involved in the regulation of food intake and energy balance.
Mechanism of Action
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide is a selective antagonist of the NPY Y2 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of food intake and energy balance. NPY is a neuropeptide that promotes feeding behavior and increases fat storage, while Y2 receptor activation inhibits these effects. By blocking the Y2 receptor, this compound reduces food intake and promotes weight loss.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, the compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NPY Y2 receptor and its ability to cross the blood-brain barrier. However, the compound has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of more potent and selective Y2 receptor antagonists for the treatment of obesity and related metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential effects on glucose metabolism and insulin sensitivity. Finally, the potential neuroprotective effects of this compound in various neurological disorders warrant further investigation.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with tert-butyl N-(2-hydroxy-1,1-dimethylethyl)carbamate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding this compound.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. The compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, this compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-hydroxy-2-methylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,11-21)19-16(23)13-5-8-15(22)20(10-13)9-12-3-6-14(18)7-4-12/h3-4,6-7,13,21H,5,8-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZISGJPGIDEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)



![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B6030616.png)
![5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6030625.png)
![3-chloro-N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6030627.png)
![1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![2-[(2-chloro-5-methoxyphenyl)amino]-5-(1H-indol-3-ylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6030638.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)